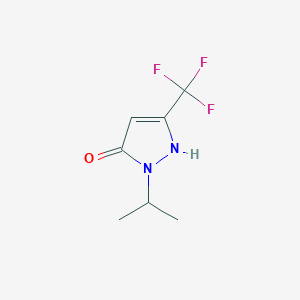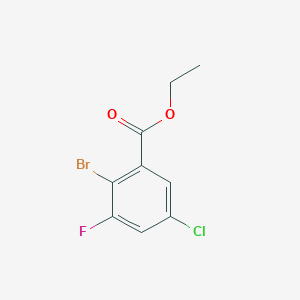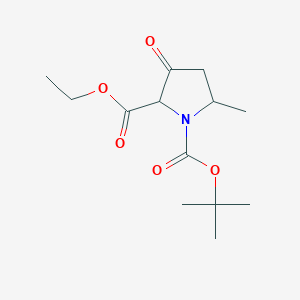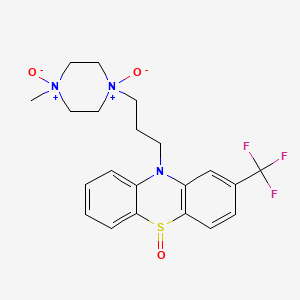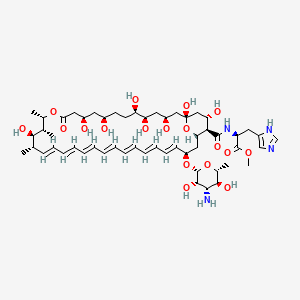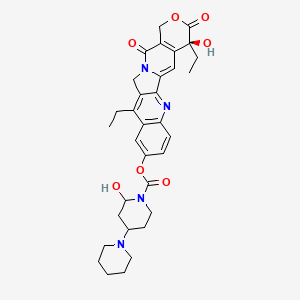
2-Hydroxy Irinotecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, extracted from the Chinese tree Camptotheca acuminata . The compound is known for its potent anticancer properties, particularly in treating metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Irinotecan involves the modification of irinotecan’s chemical structureThis process typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
2-Hydroxy Irinotecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
科学研究应用
2-Hydroxy Irinotecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of hydroxylated derivatives of irinotecan.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its enhanced anticancer properties and reduced side effects compared to irinotecan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to DNA damage and ultimately, cancer cell death. The active metabolite, SN-38, is a potent inhibitor of DNA topoisomerase I and plays a significant role in the compound’s anticancer activity .
相似化合物的比较
Similar Compounds
Irinotecan: The parent compound, widely used in cancer chemotherapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer properties.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment
Uniqueness
2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which enhances its water solubility and potentially its therapeutic index. This modification may lead to improved efficacy and reduced toxicity compared to irinotecan .
属性
分子式 |
C33H38N4O7 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC 名称 |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 2-hydroxy-4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1 |
InChI 键 |
DDBHYRUFETXXKP-JSLFILEWSA-N |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
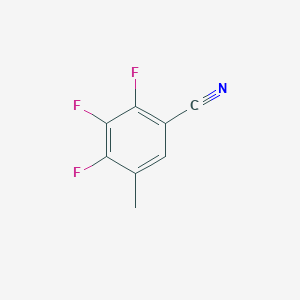
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
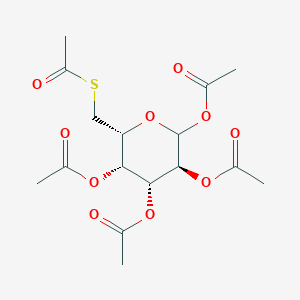
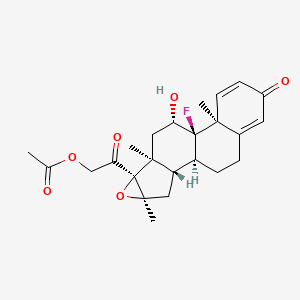
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
